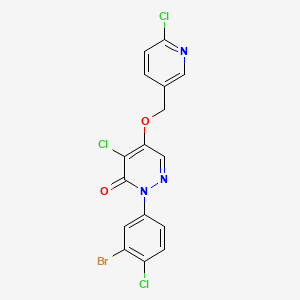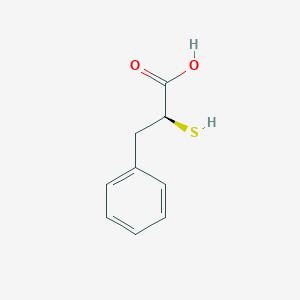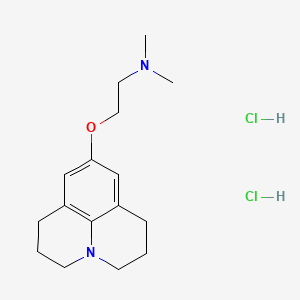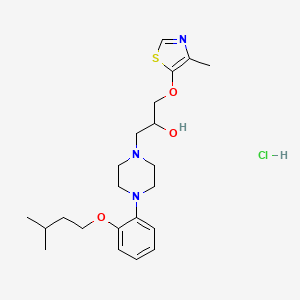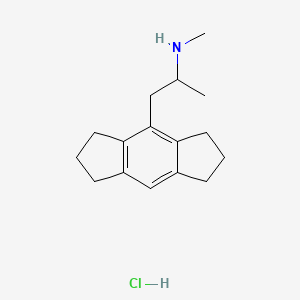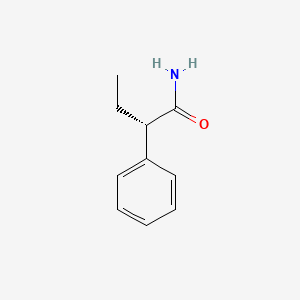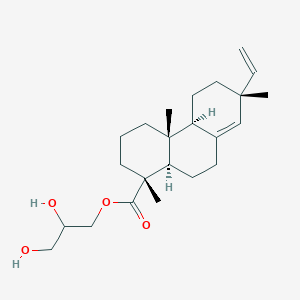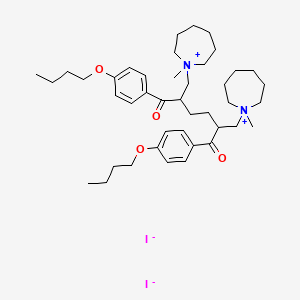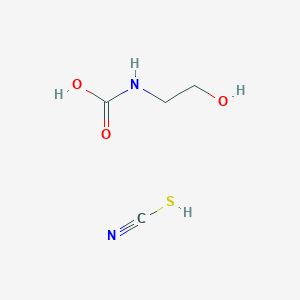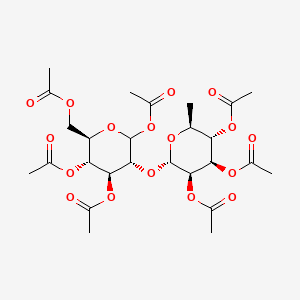
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is a complex carbohydrate derivative. It is a heptaacetate form of neohesperidose, a disaccharide composed of glucose and rhamnose. This compound is often used in various chemical and biological research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate typically involves the acetylation of neohesperidose. The process begins with the selective protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent disaccharide.
Oxidation: The compound can be oxidized using reagents like periodic acid to cleave the glycosidic bond.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Periodic acid (HIO4).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Hydrolysis: Neohesperidose.
Oxidation: Cleaved products of the glycosidic bond.
Substitution: Derivatives with substituted functional groups.
科学研究应用
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is used in various scientific research fields:
Chemistry: As a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: In the study of carbohydrate-protein interactions and as a substrate for glycosidases.
Industry: Used in the synthesis of complex carbohydrates and as an intermediate in the production of other chemical compounds.
作用机制
The compound exerts its effects primarily through its interactions with enzymes and proteins involved in carbohydrate metabolism. The acetyl groups can be hydrolyzed by esterases, releasing the parent disaccharide, which can then participate in various biochemical pathways. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
相似化合物的比较
Similar Compounds
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-galactopyranosyl)-D-glucose tetraacetate
- 2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-rhamnopyranosyl)-D-glucose tetraacetate
Uniqueness
2-O-(2,3,4-Tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-D-glucose tetraacetate is unique due to its specific acetylation pattern and the presence of the mannopyranosyl moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.
属性
CAS 编号 |
96646-72-9 |
|---|---|
分子式 |
C26H36O17 |
分子量 |
620.6 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36O17/c1-10-19(36-12(3)28)21(38-14(5)30)23(40-16(7)32)25(35-10)43-24-22(39-15(6)31)20(37-13(4)29)18(9-34-11(2)27)42-26(24)41-17(8)33/h10,18-26H,9H2,1-8H3/t10-,18+,19-,20+,21+,22-,23+,24+,25-,26?/m0/s1 |
InChI 键 |
PXSGTFALWGIXGH-BDAFYXQLSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


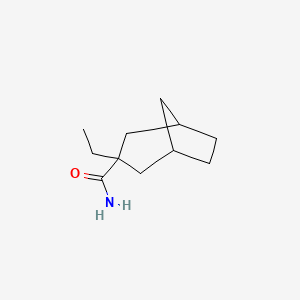
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)
